![molecular formula C10H17N B125738 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene CAS No. 154222-55-6](/img/structure/B125738.png)
6,6-Dimethyl-2-azaspiro[4.4]non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-azaspiro[4.4]non-2-ene, also known as DMAN, is a bicyclic nitrogen-containing compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Mechanism Of Action
The mechanism of action of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene is not fully understood, but it is believed to involve the disruption of cellular processes through the inhibition of certain enzymes. 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine, which can cause a variety of physiological effects.
Biochemical And Physiological Effects
6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been found to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has also been found to have antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene for lab experiments is its unique structure, which makes it a potential target for drug development. However, 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene also has some limitations for lab experiments. It is a relatively complex molecule, which can make synthesis and purification difficult. Additionally, 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene. One area of research is the development of new drugs based on 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene's structure and biological activities. Another area of research is the investigation of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, research on 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene's interactions with other molecules could lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene involves the reaction of 2,5-dimethylpyrrole with 1,3-dibromopropane in the presence of a base. This reaction produces a spirocyclic intermediate, which is then converted to 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene through a series of steps including dehydrohalogenation and reduction.
Scientific Research Applications
6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene is in the development of new drugs. 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been shown to have a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to be an effective inhibitor of certain enzymes, making it a potential target for drug development.
properties
CAS RN |
154222-55-6 |
|---|---|
Product Name |
6,6-Dimethyl-2-azaspiro[4.4]non-2-ene |
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
9,9-dimethyl-2-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C10H17N/c1-9(2)4-3-5-10(9)6-7-11-8-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
CHTUVHINPFYYLJ-UHFFFAOYSA-N |
SMILES |
CC1(CCCC12CC=NC2)C |
Canonical SMILES |
CC1(CCCC12CC=NC2)C |
synonyms |
2-Azaspiro[4.4]non-2-ene,6,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



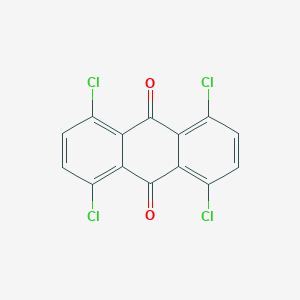
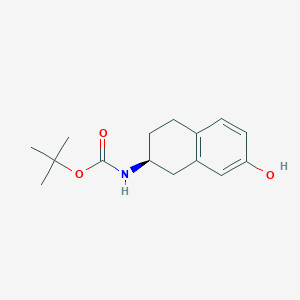
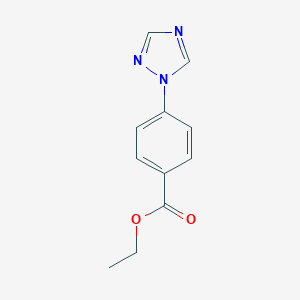
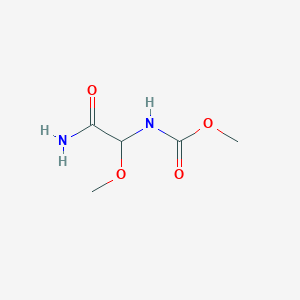
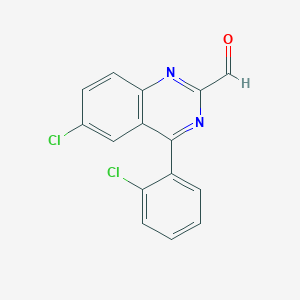



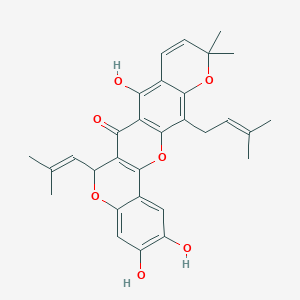
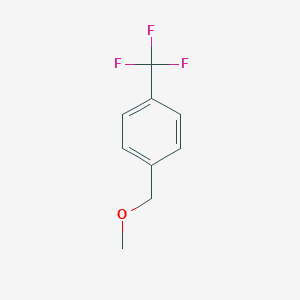

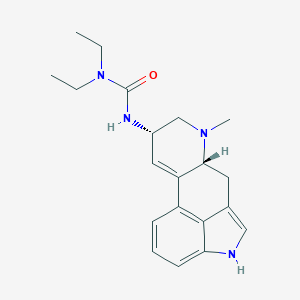

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)